
1-(2-Chloropropan-2-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound is characterized by the presence of a chlorinated propyl group attached to the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)-1H-indene typically involves the chlorination of a suitable precursor. One common method is the reaction of indene with 2-chloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the chlorination process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloropropan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indenes with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Chloropropan-2-yl)-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropropan-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The pathways involved in its action depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloropropan-2-yl)benzene: Similar structure but lacks the indene ring.
1-(2-Chloropropan-2-yl)naphthalene: Contains a naphthalene ring instead of an indene ring.
1-(2-Chloropropan-2-yl)cyclohexane: Contains a cyclohexane ring instead of an indene ring.
Uniqueness
1-(2-Chloropropan-2-yl)-1H-indene is unique due to its indene structure, which imparts distinct chemical properties and reactivity. The presence of the chlorinated propyl group further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
64909-94-0 |
|---|---|
Fórmula molecular |
C12H13Cl |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
1-(2-chloropropan-2-yl)-1H-indene |
InChI |
InChI=1S/C12H13Cl/c1-12(2,13)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
Clave InChI |
QHLYOUYZUMGGNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1C=CC2=CC=CC=C12)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

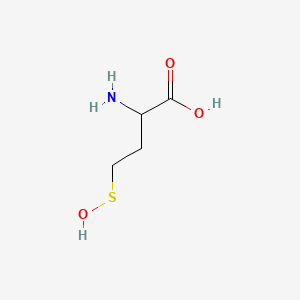
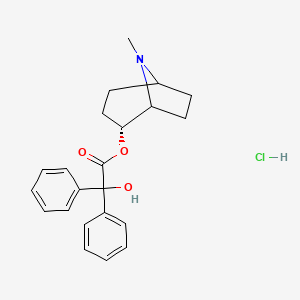
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
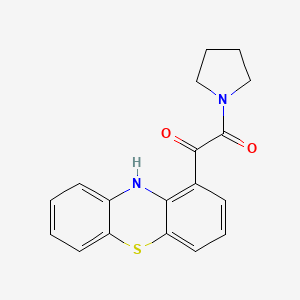
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
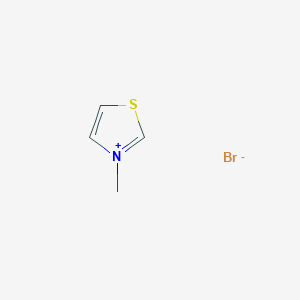
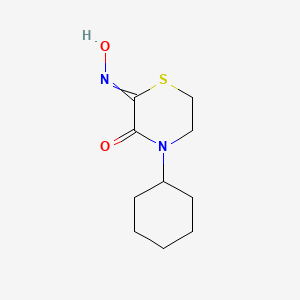
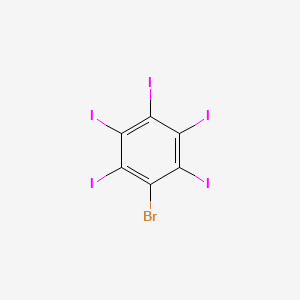
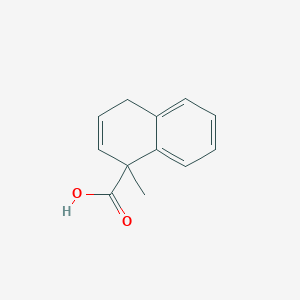
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
